O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Overview
Description
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a chemical compound that is relevant in various fields of chemistry and biochemistry. It is associated with the derivatization of amino acids for analytical purposes and is involved in the synthesis and structural rearrangement of silyl-containing compounds. The tert-butyl group, in particular, has been identified as a useful NMR tag due to its unique properties, which allow for the detection of high-molecular-weight systems and the measurement of ligand binding affinities .
Synthesis Analysis
The synthesis of compounds related to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine involves the formation of silyl derivatives. For instance, the lithium derivative of N, O-bis(tert-butyldimethylsilyl)hydroxylamine has been synthesized and isolated as a dimeric O-lithium-N, N-bis(silyl)hydroxylamide. This synthesis demonstrates the affinity of lithium as a hard Lewis acid for the hard Lewis-base oxygen, which explains the observed O→N-silyl group migration . Such synthetic pathways are crucial for understanding the reactivity and potential applications of silyl hydroxylamines in organic synthesis.
Molecular Structure Analysis
The molecular structure of silyl hydroxylamine derivatives is complex and can undergo various rearrangements. For example, an irreversible rearrangement involving positional exchange between fluorosilicon and organosilicon groups has been observed, leading to the formation of isomeric tris(silyl)hydroxylamines. The crystal structure of the dimeric O-lithium-N, N-bis(silyl)hydroxylamide has been reported, providing insights into the molecular geometry and the effects of substituents on product formation .
Chemical Reactions Analysis
Silyl hydroxylamines are involved in a range of chemical reactions, including intramolecular rearrangements. One such reaction involves the insertion of a silyl moiety into the N→O bond and the transfer of a methyl group from silicon to nitrogen, resulting in the formation of silylaminodisiloxanes. These reactions are influenced by the substituents present and proceed via dyotropic transition states, highlighting the dynamic nature of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine derivatives are significant for their analytical applications. For instance, the tert-butyl group has been shown to provide an outstanding NMR tag, which can be observed in one-dimensional (1)H NMR spectra without isotope labeling. This property is particularly useful for studying high-molecular-weight systems and for measuring ligand binding affinities with high sensitivity . Additionally, the derivatization of amino acids to N(O)-tert-butyldimethylsilyl derivatives allows for their quantitative resolution by gas chromatography, with the derivatives exhibiting good linearity and significant correlation coefficients in calibration graphs . These properties make silyl derivatives valuable tools in protein research and analytical chemistry.
Scientific Research Applications
1. Oligoribonucleotide Synthesis
- Application Summary: This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers .
- Methods of Application: The synthesis involves the use of exocyclic amine-protected 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl-3′-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites in combination with the acidic 5-ethylthio-1H-tetrazole . The crude oligoribonucleotides are then deprotected with a mixture of concentrated ammonium hydroxide/ethanol followed by an n-tetrabutylammonium fluoride treatment .
- Results or Outcomes: The small-scale synthesis (i.e., 0.2 μmol scale) of oligoribonucleotide provides approximately 400 to 600 μg of purified material, which is usually enough for a wide range of biochemical applications .
1. Oligoribonucleotide Synthesis
- Application Summary: This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers .
- Methods of Application: The synthesis involves the use of exocyclic amine-protected 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl-3′-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites in combination with the acidic 5-ethylthio-1H-tetrazole . The crude oligoribonucleotides are then deprotected with a mixture of concentrated ammonium hydroxide/ethanol followed by an n-tetrabutylammonium fluoride treatment .
- Results or Outcomes: The small-scale synthesis (i.e., 0.2 μmol scale) of oligoribonucleotide provides approximately 400 to 600 μg of purified material, which is usually enough for a wide range of biochemical applications .
2. Functionalization of Cyclodextrins
- Application Summary: Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles .
- Methods of Application: The silylation of the primary rim is achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To avoid the presence of undersilylated species, a controlled excess of silylating agent is added, followed by the removal of oversilylated species by column chromatography elution with carefully designed solvent mixtures .
- Results or Outcomes: This methodology works well for 6-, 7-, and 8-member rings (α-, β-, and γ-cyclodextrins, respectively) and has enabled the preparation of up to approximately 35 g of ≥98% pure product (as determined by HPLC) in 3 days .
3. Protection of Hydroxyl Compounds
- Application Summary: The tert-butyldimethylsilyloxy group is used as a protecting group for hydroxyl compounds . It is approximately 10^4 times more hydrolytically stable, making it suitable for such applications .
- Methods of Application: The reaction involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole, which is a very reactive silylating agent .
- Results or Outcomes: The rapid cleavage of the silyl ethers to alcohols is achieved by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
4. Solid Supported Synthesis of Hydroxamic Acids
- Application Summary: O-(tert-Butyldimethylsilyl)hydroxylamine may be used to induce the cleavage during solid supported synthesis of hydroxamic acids .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSCRBSSWZLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647865 | |
Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine | |
CAS RN |
1028432-04-3 | |
Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1028432-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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